
3,6,9,12,15,18,21,24,27,30-Decaoxatetratetracontan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9,12,15,18,21,24,27,30-Decaoxatetratetracontan-1-ol is a long-chain polyether alcohol. This compound is characterized by its multiple ether linkages and a terminal hydroxyl group. It is part of a class of compounds known for their surfactant properties and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18,21,24,27,30-Decaoxatetratetracontan-1-ol typically involves the polymerization of ethylene oxide. The process begins with the initiation of the polymerization reaction using a suitable initiator, such as a hydroxyl-containing compound. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired polyether chain.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. The final product is purified through distillation or other separation techniques to remove any unreacted monomers or by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3,6,9,12,15,18,21,24,27,30-Decaoxatetratetracontan-1-ol undergoes various chemical reactions, including:
Oxidation: The terminal hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding ethers or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Ethers, alcohols.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
3,6,9,12,15,18,21,24,27,30-Decaoxatetratetracontan-1-ol is utilized in various scientific research fields:
Chemistry: Used as a surfactant and emulsifying agent in chemical reactions and formulations.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential in drug delivery systems and as a solubilizing agent for hydrophobic drugs.
Industry: Applied in the production of detergents, lubricants, and as a dispersing agent in various formulations.
Wirkmechanismus
The mechanism of action of 3,6,9,12,15,18,21,24,27,30-Decaoxatetratetracontan-1-ol is primarily based on its surfactant properties. The compound reduces surface tension and facilitates the formation of micelles, which can encapsulate hydrophobic substances. This property is exploited in various applications, from drug delivery to industrial cleaning agents. The molecular targets include lipid bilayers and hydrophobic molecules, where the compound interacts through its ether linkages and hydroxyl group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyethylene glycol (PEG): Similar in structure but with varying chain lengths and terminal groups.
Polysorbates: Another class of surfactants with similar applications but different chemical structures.
Polypropylene glycol (PPG): Similar polyether structure but with propylene oxide units instead of ethylene oxide.
Uniqueness
3,6,9,12,15,18,21,24,27,30-Decaoxatetratetracontan-1-ol is unique due to its specific chain length and the presence of multiple ether linkages, which confer distinct physical and chemical properties. Its ability to form stable micelles and its compatibility with various solvents make it particularly valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
27847-79-6 |
|---|---|
Molekularformel |
C34H70O11 |
Molekulargewicht |
654.9 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C34H70O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-36-17-19-38-21-23-40-25-27-42-29-31-44-33-34-45-32-30-43-28-26-41-24-22-39-20-18-37-16-14-35/h35H,2-34H2,1H3 |
InChI-Schlüssel |
FJGDXIUISWQNSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


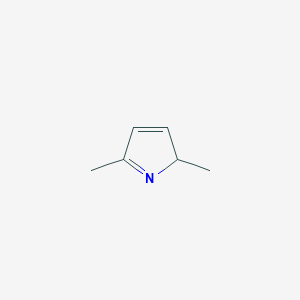
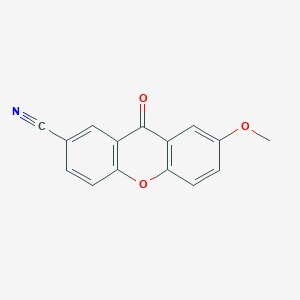
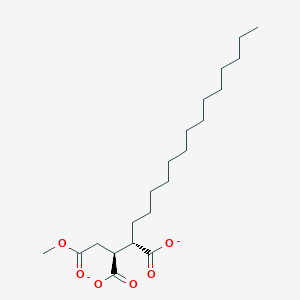
![1,8-Dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-ol](/img/structure/B14681077.png)
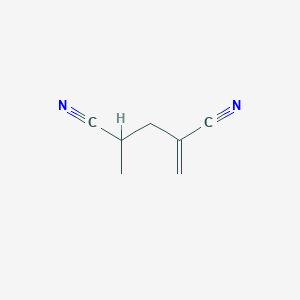
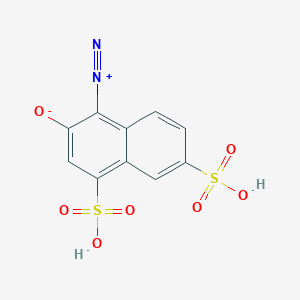

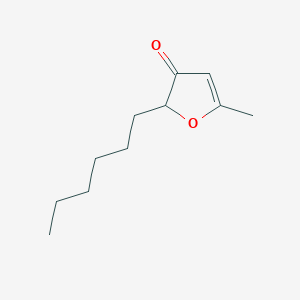
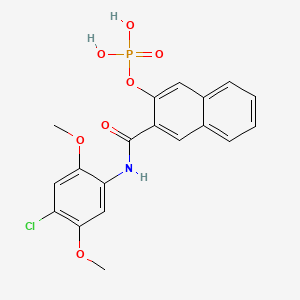

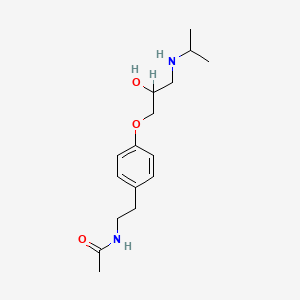


![(2Z,16Z)-22-oxa-5,10,14-triazapentacyclo[16.9.2.110,14.01,23.021,28]triaconta-2,16,18(29),19,21(28)-pentaene-4,15,25-trione](/img/structure/B14681124.png)
